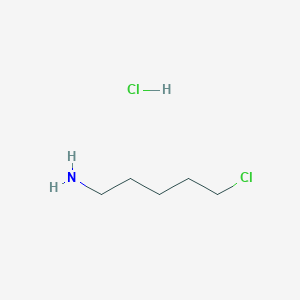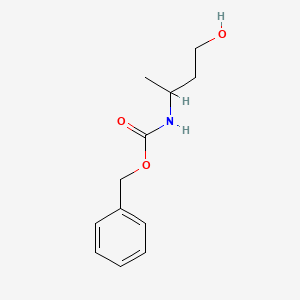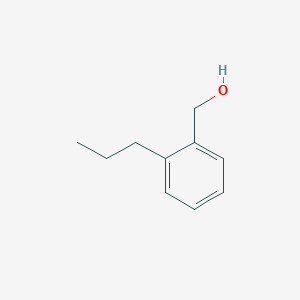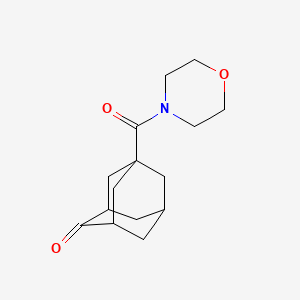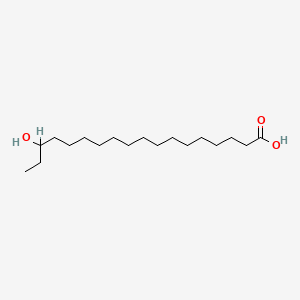
16-Hydroxy stearic acid
Descripción general
Descripción
16-Hydroxy stearic acid, also known as Juniperic acid, is an omega-hydroxy long-chain fatty acid . It is a mixture of D and L-α-hydroxystearic acid (2-Hydroxyoctadecanoic acid) enantiomers . It may be used in studies on the properties and metabolism of α-hydroxylated (2-hydroxylated) medium chain fatty acids .
Synthesis Analysis
The synthesis of 16-Hydroxy stearic acid involves catalytic polyesterification . The reactions are carried out in solvent-free systems and in organic solvents, using tin (II) 2-ethylhexanoate as catalyst, at different temperatures and molar ratios of the comonomers .Molecular Structure Analysis
The molecular structure of 16-Hydroxy stearic acid is represented by the formula C18H36O3 . It has an exact mass of 300.266445 .Chemical Reactions Analysis
In aqueous binary mixtures of stearic acid and its hydroxylated counterpart 12-hydroxystearic acid, a clear trend towards partitioning between the two types of fatty acids is observed . This is presumably driven by the favorable formation of a H-bond network between hydroxyl OH function on the 12th carbon .Physical And Chemical Properties Analysis
16-Hydroxy stearic acid is a long-chain fatty acid that is stearic (octadecanoic) acid substituted at position 2 by a hydroxy group . It is a powder form substance .Aplicaciones Científicas De Investigación
1. Pharmaceutical Applications
16-Hydroxy stearic acid (16-HSA) has shown potential in pharmaceutical applications, particularly as a model tracer molecule for amphiphilic drugs. Niuosha Sanaeifar and colleagues (2020) investigated the release behavior of 16-doxyl stearic acid from hydrogels made from bovine serum albumin (BSA), indicating its utility in drug delivery systems. The study explored various hydrogel preparation procedures and compared the fatty acid release from these gels, providing insights into the sustained release of drugs (Sanaeifar et al., 2020).
2. Biomedical Research
In biomedical research, 16-HSA has been used in electron spin echo (ESE) spectroscopy studies. Isaev and Dzuba (2008) utilized 16-DOXYL-stearic acid in a model phospholipid bilayer to study orientational motions at low temperatures, contributing to our understanding of the behavior of amphiphilic biomolecules in biological membranes (Isaev & Dzuba, 2008).
3. Materials Science
16-HSA has applications in materials science, particularly in the study of Langmuir–Blodgett films. Dhathathreyan (2008) explored the effect of the -OH group in 16-HSA on the pK values of Langmuir–Blodgett films, providing valuable insights into the stability and morphology of these films, which are crucial in various technological applications (Dhathathreyan, 2008).
4. Chemistry and Chemical Engineering
In the field of chemistry and chemical engineering, the lipophilicity of 16-HSA and its derivatives has been studied for their distribution and reactivity in emulsions and solid lipid nanoparticles. Berton-Carabin and colleagues (2013) investigated how the structure of 16-doxyl-stearic acid affects its chemical stability in different environments, which is crucial for designing stable and efficient emulsion systems (Berton-Carabin et al., 2013).
5. Food Science
16-HSA also finds applications in food science. Cowles et al. (2002) explored the role of dietary stearic acid in altering gallbladder bile acid composition, shedding light on the effects of dietary fatty acids on cholesterol metabolism and absorption (Cowles et al., 2002).
6. Surface Science and Technology
In surface science and technology, the modification of surfaces with stearic acid, a derivative of 16-HSA, has been extensively studied. Patti and colleagues (2021) reviewed the literature on the application of stearic acid in various industrial and academic formulations, highlighting its role in enhancing the functional and structural properties of materials (Patti et al., 2021).
Safety And Hazards
Direcciones Futuras
Fatty acid esters of hydroxyl fatty acids (FAHFAs), including 16-Hydroxy stearic acid, have been found to exhibit various physiological activities, such as improving glucose tolerance and insulin sensitivity, stimulating insulin secretion, and demonstrating broad anti-inflammatory effects . Understanding the beneficial effects of these lipids in the diet can serve as a valuable reference for the development of specific functional foods .
Propiedades
IUPAC Name |
16-hydroxyoctadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIPALZJVSRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCCCCCCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326992 | |
| Record name | 16-hydroxy stearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Hydroxy stearic acid | |
CAS RN |
17773-37-4 | |
| Record name | 16-hydroxy stearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



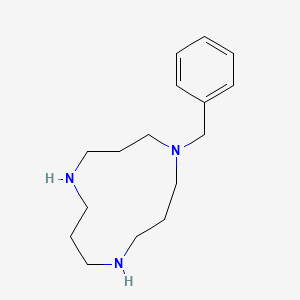
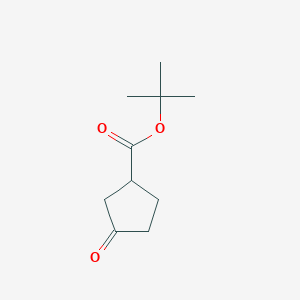
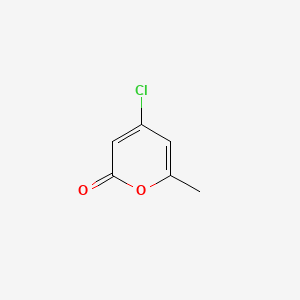
![1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3048556.png)

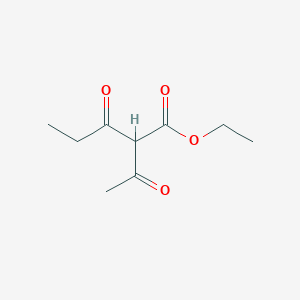
![4-[(2-Ethylhexyl)oxy]aniline](/img/structure/B3048561.png)
